Chroman-6-carbaldehyde

Description

Historical Context and Evolution of Chroman-Based Compounds in Drug Discovery

The journey of chroman-based compounds in drug discovery began with the exploration of natural products. researchgate.net Flavonoids, a major class of polyphenolic compounds with a chroman backbone, have long been recognized for their diverse pharmacological properties. core.ac.uk A pivotal moment in the history of chroman research was the discovery of khellin, a natural furochromone isolated from the plant Ammi visnaga. researchgate.net Traditionally used in ancient Egypt as a smooth muscle relaxant, the study of khellin's ability to reduce bronchoconstriction paved the way for the development of chromone-based pharmaceuticals. researchgate.net

This led to the synthesis of Disodium cromoglycate, a chromone-based drug developed to inhibit the release of inflammatory mediators from mast cells. acs.org The success of these early compounds spurred significant interest in the chroman and chromone (B188151) scaffolds, shifting focus towards synthetic chemistry to create novel analogues with improved potency and diverse biological activities. acs.orgnih.gov Researchers began to systematically explore how substitutions on the chroman ring could influence its interaction with various cellular targets, leading to the development of compounds with antioxidant, anticancer, anti-inflammatory, neuroprotective, and antimicrobial properties. ontosight.airjptonline.org This evolution has solidified the chroman ring as a versatile and valuable core in modern medicinal chemistry. benthambooks.com

Significance of the Chroman-6-carbaldehyde Scaffold in Medicinal Chemistry

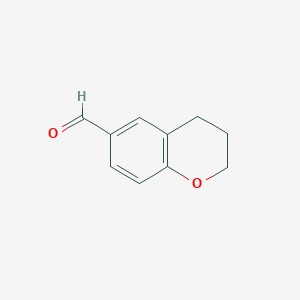

Within the vast family of chroman derivatives, this compound holds particular importance, primarily as a versatile synthetic intermediate. biosynth.comniscair.res.in Its structure combines the stable, biocompatible chroman core with a reactive carbaldehyde (-CHO) group at the 6-position of the benzene (B151609) ring. This aldehyde functional group serves as a chemical handle, allowing for a wide array of subsequent chemical modifications.

The utility of this compound as a building block is demonstrated in its use for constructing more complex heterocyclic systems. niscair.res.inresearchgate.net For instance, it is a precursor in the synthesis of various derivatives that have been investigated for significant biological activities. niscair.res.inmdpi.com The compound itself has been reported to exhibit antidiabetic and antifungal activity. biosynth.com It is also fluorescent, a property that can be exploited in the development of probes for bioimaging and diagnostics using techniques like fluorescence spectroscopy. biosynth.com The strategic placement of the aldehyde group allows medicinal chemists to readily introduce other functional groups or build entirely new ring systems, leading to the creation of extensive libraries of novel compounds for biological screening. researchgate.netnih.gov

Overview of Research Trajectories for this compound and its Derivatives

Current research on this compound is heavily focused on its use as a scaffold to develop new therapeutic agents targeting a range of diseases. The synthetic accessibility of the aldehyde group allows for the creation of diverse derivatives, which are then evaluated for various biological activities.

A prominent area of investigation is in the field of neurodegenerative diseases, particularly Alzheimer's disease. mdpi.com Researchers have synthesized series of 5-oxo-5H-furo[3,2-g]chromene-6-carbaldehyde derivatives from chromone-6-carbaldehyde and evaluated their potential as inhibitors of key enzymes implicated in Alzheimer's pathology, such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and β-secretase (BACE-1). researchgate.netmdpi.com

Another significant research trajectory is the development of anticancer agents. niscair.res.in New 2,2-dimethyl-2H-chromen derivatives have been synthesized starting from 2,2-dimethyl-2H-chromen-6-carbaldehyde and evaluated for their in vitro anticancer activity against cell lines such as the MCF-7 breast cancer line. niscair.res.inmdpi.com

Furthermore, the chroman scaffold is being explored for the development of novel antimicrobial agents. rjptonline.org The synthesis of derivatives through modifications at the carbaldehyde position aims to produce compounds with enhanced antibacterial or antifungal properties. rjptonline.orgbiosynth.com These research efforts highlight the central role of this compound as a starting point for generating structurally diverse molecules with promising pharmacological profiles for treating complex human diseases.

Interactive Data Tables

Table 1: Selected Biological Activities of Chroman Derivatives

This table summarizes various biological activities reported for compounds containing the chroman core structure.

| Derivative Class | Biological Activity | Target/Application | Reference(s) |

| 5-oxo-5H-furo[3,2-g]chromene-6-carbaldehydes | Anti-Alzheimer's | Acetylcholinesterase (AChE), β-secretase (BACE-1) Inhibition | researchgate.netmdpi.com |

| Chroman-4-one derivatives | Anti-Alzheimer's, Anticancer | Sirtuin-2 Inhibition, Cytotoxicity | exlibrisgroup.comcore.ac.uk |

| 2,2-dimethyl-2H-chromen derivatives | Anticancer | MCF-7 cell line inhibition | niscair.res.in |

| Chroman derivatives | Antiepileptic, Anti-breast cancer | Voltage-gated sodium channels, MCF-7 cell line inhibition | nih.gov |

| This compound | Antidiabetic, Antifungal | Lipase (B570770) inhibition | biosynth.com |

| 8-acetyl-5,7-dihydroxy-2,2-dimethyl-chromane-6-carbaldehyde | Antioxidant, Anti-inflammatory | Oxidative stress pathways | ontosight.ai |

Table 2: this compound as a Synthetic Intermediate

This table illustrates the role of this compound and its close analogues as starting materials for synthesizing other complex molecules.

| Starting Material | Synthetic Transformation | Resulting Compound Class | Investigated Application | Reference(s) |

| Chromone-6-carbaldehyde | Synthesis of furo[3,2-g]chromene and subsequent reaction with phenylhydrazono groups | 5-oxo-5H-furo[3,2-g]chromene-6-carbaldehyde derivatives | Anti-Alzheimer's Agents | researchgate.netmdpi.com |

| 2,2-Dimethyl-2H-chromen-6-carbaldehyde | Condensation with thiosemicarbazide (B42300) | Chromen-thiosemicarbazone derivatives | Anticancer Agents | niscair.res.in |

| 4-Hydroxybenzaldehyde | Reaction with 3-chloro-3-methyl-1-butyne (B142711) and subsequent reflux | 2,2-Dimethyl-2H-chromen-6-carbaldehyde | Synthetic Intermediate | niscair.res.in |

| 2,2-dimethyl-5,7-dihydroxychroman | Formylation using dichloromethyl methyl ether and TiCl₄ | Keto aldehyde chroman derivatives | HIV Inhibitors | nih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,4-dihydro-2H-chromene-6-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c11-7-8-3-4-10-9(6-8)2-1-5-12-10/h3-4,6-7H,1-2,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIHDTNNFJDJYRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)C=O)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40424706 | |

| Record name | Chroman-6-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40424706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55745-97-6 | |

| Record name | Chroman-6-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40424706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dihydro-2H-1-benzopyran-6-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Spectroscopic and Computational Characterization of Chroman 6 Carbaldehyde and Its Analogs

Detailed Spectroscopic Analysis for Structural Confirmation

Spectroscopic methods are indispensable for the unambiguous confirmation of the chemical structure of newly synthesized or isolated chroman derivatives. Each technique offers unique insights into different aspects of the molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Chroman-6-carbaldehyde and Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. Both ¹H and ¹³C NMR are routinely employed to characterize this compound and its analogs.

In the ¹H NMR spectrum of this compound, the aldehydic proton typically appears as a singlet in the downfield region. For instance, in 6,8-dibromo-7-hydroxychromone-3-carboxaldehyde, a related compound, the aldehyde proton signal is observed at δ 10.07 ppm. sciforum.net The aromatic protons on the benzene (B151609) ring of the chroman moiety exhibit characteristic splitting patterns and chemical shifts depending on their substitution. For 6-substituted 2,2-dimethylchroman-4-one (B181875) derivatives, the coupling constants (J) between aromatic protons, such as J₅,₇ (1.6 to 2.4 Hz) and J₇,₈ (8.0 to 8.6 Hz), are indicative of their relative positions. mdpi.com The protons of the dihydropyran ring also show distinct signals; for example, the methylene (B1212753) protons adjacent to the oxygen atom and those at the C3 position can be assigned based on their chemical shifts and multiplicities. mdpi.com

¹³C NMR spectroscopy provides information about the carbon skeleton. The carbonyl carbon of the aldehyde group in this compound and its derivatives resonates at a characteristic downfield chemical shift. For example, in some chroman derivatives, the carbonyl group of an amide has been observed at approximately δ=160–172 ppm. nih.govdovepress.com The chemical shifts of the aromatic carbons are influenced by the nature and position of substituents, a phenomenon that has been studied using the Hammett equation to correlate experimental chemical shifts with substituent constants. mdpi.comresearchgate.net

| Compound Type | Proton (¹H) Chemical Shifts (δ, ppm) | Carbon (¹³C) Chemical Shifts (δ, ppm) | Reference |

|---|---|---|---|

| 6,8-dibromo-7-hydroxychromone-3-carboxaldehyde | 10.07 (CHO) | - | sciforum.net |

| 6-substituted 2,2-dimethylchroman-4-ones | J₅,₇ = 1.6-2.4 Hz, J₇,₈ = 8.0-8.6 Hz | - | mdpi.com |

| Chroman derivatives with amide group | - | 160-172 (C=O) | nih.govdovepress.com |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of fragmentation patterns. High-resolution mass spectrometry (HR-MS) provides highly accurate mass measurements, which can confirm the molecular formula. dovepress.com

For chroman derivatives, the mass spectrum typically shows a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. sciforum.net The fragmentation pattern can reveal the loss of specific groups, such as the aldehyde group or parts of the side chains, which helps in confirming the structure. For example, the mass spectrum of 6,8-dibromo-7-hydroxychromone-3-carboxaldehyde showed the molecular ion peak at m/z 346. sciforum.net Tandem mass spectrometry (MS/MS) can be used to further investigate the fragmentation pathways of selected ions, providing more detailed structural insights. rsc.org

| Compound | Molecular Ion (m/z) | Technique | Reference |

|---|---|---|---|

| 6,8-dibromo-7-hydroxychromone-3-carboxaldehyde | 346 | MS | sciforum.net |

| Chroman derivative 6c | 394.1700 (M+H)⁺ | HR-MS | dovepress.com |

| Chroman derivative 6i | 442.1537 (M+H)⁺ | HR-MS | dovepress.com |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

For this compound, the most characteristic absorption is the strong C=O stretching vibration of the aldehyde group, which typically appears in the region of 1660-1770 cm⁻¹. pressbooks.pub Saturated aldehydes usually show this absorption near 1730 cm⁻¹, while conjugation to an aromatic ring, as in this compound, lowers the frequency to around 1705 cm⁻¹. pressbooks.pub Aldehydes also exhibit characteristic C-H stretching absorptions between 2700–2760 and 2800–2860 cm⁻¹. pressbooks.pub Other key absorptions for chroman derivatives include O-H stretching for hydroxylated analogs (around 3141–3406 cm⁻¹) and C-O stretching of the ether group in the dihydropyran ring. nih.govdovepress.com

| Functional Group | Characteristic Absorption (cm⁻¹) | Compound Type | Reference |

|---|---|---|---|

| Aldehyde (C=O) | ~1705 | Aromatic aldehyde | pressbooks.pub |

| Aldehyde (C-H) | 2700-2760 & 2800-2860 | Aldehyde | pressbooks.pub |

| Hydroxyl (O-H) | 3141-3406 | Hydroxylated chroman derivatives | nih.govdovepress.com |

| Amide (C=O) | 1600-1700 | Amide-containing chroman derivatives | nih.gov |

Fluorescence Spectroscopy for Detection and Mechanistic Insights

Fluorescence spectroscopy is a highly sensitive technique used to study the electronic properties of fluorescent molecules (fluorophores). This compound and many of its derivatives are fluorescent, which allows for their detection and quantification at very low concentrations. biosynth.com

Fluorescence quenching studies, where the fluorescence intensity of a fluorophore is decreased by the presence of another molecule (a quencher), can provide valuable information about molecular interactions. nih.govacs.org For instance, the quenching of the fluorescence of a chroman derivative by aniline (B41778) has been used to study the dynamics of their interaction. nih.govacs.org Conversely, fluorescence enhancement can occur upon binding to other molecules, such as G-quadruplex DNA structures. biorxiv.org The specific excitation and emission maxima are characteristic of the fluorophore and its environment. biorxiv.org

Electronic Circular Dichroism (ECD) for Absolute Stereochemistry Assignment

Electronic Circular Dichroism (ECD) spectroscopy is a crucial technique for determining the absolute configuration of chiral molecules. It measures the differential absorption of left and right circularly polarized light by a chiral sample. nih.gov For chiral chroman derivatives, which are common in natural products and synthetic compounds, ECD can establish the stereochemistry at chiral centers, such as the C2 position. mdpi.com

The sign and intensity of the Cotton effects in the ECD spectrum are related to the spatial arrangement of the atoms in the molecule. Theoretical calculations of ECD spectra using methods like Density Functional Theory (DFT) are often performed and compared with experimental spectra to confidently assign the absolute configuration. mdpi.com For chroman derivatives, the helicity of the dihydropyran ring is a key factor influencing the ECD spectrum. hebmu.edu.cn

Theoretical and Computational Chemistry Investigations

Theoretical and computational chemistry methods, particularly DFT, play a vital role in complementing experimental data and providing deeper insights into the structural, electronic, and spectroscopic properties of this compound and its analogs.

Computational studies can predict NMR chemical shifts, which can then be correlated with experimental values to aid in signal assignment and structural confirmation. mdpi.comresearchgate.net Good correlations have been observed between DFT-calculated and experimental ¹H and ¹³C NMR chemical shifts for the aromatic moiety of chroman-4-one derivatives. mdpi.com

Furthermore, computational methods are used to model molecular structures, predict vibrational frequencies for IR and Raman spectra, and calculate electronic transitions for UV-Vis and ECD spectra. nih.govmdpi.com Molecular docking studies, a computational technique, can predict the binding modes and affinities of chroman derivatives to biological targets, which is valuable in drug discovery. nih.govbohrium.com For example, computational studies have confirmed the higher stability of the cis-isomer of 3-bromo-2-pentylchroman-4-one. acs.org

Density Functional Theory (DFT) for Geometric and Electronic Structure Elucidation

Density Functional Theory (DFT) has emerged as a powerful computational method for investigating the geometric and electronic properties of various molecules, including chroman derivatives. researchgate.netscispace.comrsc.org DFT calculations allow for the optimization of molecular geometries to find their most stable conformations and provide insights into their electronic structures. researchgate.net

Studies on chroman analogs have utilized DFT to understand their structural and dynamic properties. For instance, research on 6-chromanyl ethereal derivatives employed DFT for conformational analysis and to explain observed phenomena in NMR spectra. mdpi.com The calculations can reveal significant deviations from planarity in the aromatic ring of the chroman system. mdpi.com In one study, the dihedral angles C8-C8a-C4a-C5, C4a-C5-C6-C7, and C5-C6-C7-C8 were found to be as high as 5–6°, indicating a notable distortion of the aromatic ring from a flat structure. mdpi.com

Furthermore, DFT is used to calculate various electronic properties that help in understanding the reactivity and potential biological activity of these compounds. scispace.comresearchgate.net Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the molecular electrostatic potential (MEP). scispace.comresearchgate.netresearchgate.net A smaller HOMO-LUMO energy gap is often associated with higher chemical reactivity and biological activity. scispace.comresearchgate.net For example, a study on pharmaceutically active chromone (B188151) derivatives reported energy gaps in the range of 1.590 to 1.870 eV, suggesting significant biological potential. scispace.comresearchgate.net The MEP map provides a visual representation of the charge distribution on the molecule, indicating regions that are prone to electrophilic and nucleophilic attack. scispace.comresearchgate.netresearchgate.net

In a study of 4–Azidomethyl–6–isopropyl–2H–chromen–2–one, DFT calculations with the B3LYP/6–31G** method were used to determine Mulliken atomic charges. The results showed that the C2 carbon atom attached to an oxygen atom had the highest positive charge (+0.59), while the two oxygen atoms (O1 and O2) had negative charges of approximately –0.52 and –0.46, respectively. researchgate.net These charge distributions are crucial for understanding intermolecular interactions.

Theoretical investigations on chromone derivatives have also used DFT to analyze vibrational spectra (IR) and NMR chemical shifts, showing good agreement with experimental data. scispace.comresearchgate.net Such studies contribute to a deeper understanding of the structure-property relationships of chroman-based compounds.

Table 1: Selected DFT-Calculated Properties of Chromone Derivatives

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Electrophilicity Index (eV) |

|---|---|---|---|---|

| TPC | - | - | 1.870 | 20.233 |

| FHM | - | - | 1.649 | 22.581 |

| PFH | - | - | 1.590 | 23.203 |

Data sourced from a theoretical study on pharmaceutically active chromone derivatives. scispace.comresearchgate.net

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique extensively used to predict the binding orientation and affinity of a small molecule (ligand) to the active site of a target protein. nih.govpsgcas.ac.in This method is instrumental in drug discovery for identifying potential inhibitors and understanding their mechanism of action at a molecular level. nih.gov For this compound and its analogs, molecular docking studies have been crucial in evaluating their potential as inhibitors for various enzymes.

For instance, docking studies have been performed on chroman analogs with targets such as the estrogen receptor for anti-breast cancer activity and gamma-secretase. psgcas.ac.ininnovareacademics.in In a study on chroman-4-one fused 1,3,4-thiadiazole (B1197879) derivatives, docking simulations against the gamma-secretase enzyme showed C dock energy values ranging from 26 to 39 Kcal/mol, indicating good binding affinities. psgcas.ac.in Another study on substituted chroman analogs targeting the estrogen receptor identified a compound with a high docking score of -8.17, which was better than the standard drug anastrazole (-7.86). innovareacademics.in

The interactions predicted by docking simulations often involve hydrogen bonds, and π-π stacking between the ligand and amino acid residues in the active site of the protein. nih.gov For example, in the docking of 5-oxo-5H-furo[3,2-g]chromene-6-carbaldehyde derivatives into the active site of acetylcholinesterase (AChE), aromatic-aromatic interactions with residues like Tyr121 and Tyr334 were predicted. nih.gov The chromen-4-one framework was observed to engage in pi-pi stacked and T-shaped interactions. nih.gov

Furthermore, molecular docking can provide insights into the binding modes of inhibitors. For chromane-based inhibitors of Mycobacterium tuberculosis salicylate (B1505791) synthase (MbtI), molecular modeling was used to rationalize structure-activity relationships and evaluate the binding mode of a lead compound. nih.gov Similarly, docking studies of chromone derivatives against various cancer cell lines helped in understanding their antiproliferative activity. dntb.gov.ua

Table 2: Examples of Molecular Docking Studies on Chroman Derivatives

| Chroman Derivative Class | Target Protein | Key Findings/Interactions |

|---|---|---|

| Azolyl-2H-chroman-4-ones | Fungal and bacterial proteins | High binding affinity, H-bond and π-π interactions. nih.gov |

| Substituted chroman analogs | Estrogen Receptor (PDB: 1YIM) | Compound 38 showed a high docking score (-8.17). innovareacademics.in |

| Chroman-4-one fused 1,3,4-thiadiazole | Gamma secretase | Good binding affinities with C dock energy of 26-39 Kcal/mol. psgcas.ac.in |

| 5-oxo-5H-furo[3,2-g]chromene-6-carbaldehydes | Acetylcholinesterase (AChE) | Aromatic-aromatic interactions with Tyr121 and Tyr334. nih.gov |

Kinetic Studies and Mechanistic Elucidation of Enzyme Inhibition

Kinetic studies are fundamental in characterizing the mechanism by which a compound inhibits an enzyme. nih.gov These studies determine the type of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) and provide quantitative measures of inhibitor potency, such as the inhibition constant (Ki). bu.edu

For chroman derivatives, kinetic analyses have been instrumental in understanding their role as enzyme inhibitors. For example, kinetic studies on gem-dimethylchroman-4-ol and gem-dimethyl-chroman-4-amine compounds revealed that they act as mixed inhibitors of equine serum butyrylcholinesterase (eqBuChE). core.ac.ukresearchgate.net A mixed inhibitor can bind to both the free enzyme and the enzyme-substrate complex. bu.educore.ac.uk

In the context of Alzheimer's disease research, kinetic studies of 5-oxo-5H-furo[3,2-g]chromene-6-carbaldehyde derivatives were conducted to determine their mode of inhibition against cholinesterases and β-secretase. nih.gov One of the derivatives, 2-(3-fluorophenyl)-5-oxo-5H-furo[3,2-g]chromene-6-carbaldehyde, was found to exhibit a non-competitive mode of inhibition against acetylcholinesterase. nih.gov

Another study on amino-7,8-dihydro-4H-chromenone derivatives as potential inhibitors for Alzheimer's disease management involved a kinetic study of the most potent compound against butyrylcholinesterase (BChE). nih.gov The results from a Lineweaver-Burk plot indicated a competitive inhibition mechanism, where the inhibitor competes with the substrate for binding to the active site of the enzyme. nih.gov For this competitive inhibitor, the Michaelis-Menten constant (Km) increased with increasing inhibitor concentration, while the maximum reaction rate (Vmax) remained unchanged. nih.gov The Ki value for this compound was determined to be 0.55 µM. nih.gov

These kinetic insights are crucial for the rational design of more potent and selective inhibitors based on the chroman scaffold.

Table 3: Kinetic Data for Selected Chroman Derivative Enzyme Inhibitors

| Inhibitor Class | Enzyme | Type of Inhibition | Ki Value (µM) |

|---|---|---|---|

| gem-dimethylchroman-4-ol/amine | eqBuChE | Mixed | - |

| 2-(3-fluorophenyl)-5-oxo-5H-furo[3,2-g]chromene-6-carbaldehyde | AChE | Non-competitive | - |

In Silico Analysis of Biological Data and Structure-Activity Relationships

In silico analysis, encompassing techniques like Quantitative Structure-Activity Relationship (QSAR) studies, plays a pivotal role in modern drug discovery by correlating the chemical structure of compounds with their biological activity. ijprajournal.com These computational approaches help in identifying key structural features responsible for the desired pharmacological effects, thereby guiding the synthesis of more potent and selective analogs. mdpi.com

For chroman derivatives, in silico methods have been widely applied to elucidate structure-activity relationships (SAR). For example, QSAR studies on 3-Iodochromone derivatives as potential fungicides have been performed. frontiersin.org These studies generated models like Multiple Linear Regression (MLR) to identify the major descriptors, such as electronic and steric parameters, that influence the fungicidal activity. frontiersin.orgresearchgate.net A successful QSAR model can predict the activity of new, unsynthesized compounds, thus prioritizing synthetic efforts. ijprajournal.com

In the development of anti-cancer agents, SAR analysis of N-alkyl-N-[(8-R-2,2-dimethyl-2H-chromen-6-yl)methyl]heteroarylsulfonamides was conducted to improve properties like aqueous solubility. nih.gov By systematically modifying different regions of the molecule—such as substituting the arylsulfonyl group with a heteroarylsulfonyl group and diversifying substituents at the C-8 position of the chromene ring—researchers could establish relationships between structural changes and biological outcomes. nih.gov

Similarly, SAR studies of coumarin (B35378) derivatives with antifungal activity have shown that O-substitutions are crucial for their action. mdpi.com The presence of short aliphatic chains and/or electron-withdrawing groups was found to favor antifungal activity. mdpi.com These experimental findings were further supported by DFT calculations of the LUMO density. mdpi.com

The integration of molecular docking with SAR provides a more comprehensive understanding. For instance, a docking-based SAR analysis of 3-phenylcoumarin (B1362560) derivatives as monoamine oxidase B (MAO-B) inhibitors helped to summarize the atom-level determinants of their inhibitory activity. frontiersin.org Such combined in silico approaches are powerful tools for rational drug design, enabling the optimization of lead compounds based on the chroman scaffold for various therapeutic targets.

Table 4: Summary of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2,2,5,7,8-pentamethyl-6-((tetrahydro-2H-pyran-2-yl)oxy) chroman |

| Chroman-6-ol acetate |

| 3-phenylchroman-4-one |

| Chroman-4-one |

| Chromone |

| 2-(4-Methoxyphenyl)-5-oxo-5H-furo[3,2-g]chromene-6-carbaldehyde |

| 2-(3-fluorophenyl)-5-oxo-5H-furo[3,2-g]chromene-6-carbaldehyde |

| 5-oxo-5H-furo[3,2-g]chromene-6-carbaldehyde |

| (E)-3-((2,3,5,6-tetrafluorophenyl)hydrazono)methyl)-4H-chromen-4-one (TPC) |

| (E)-3-((2-(2,4,6-trifluorophenyl)hydrazono)methyl)-4H-chromen-4-one (FHM) |

| (E)-3-((2-(perfluorophenyl)hydrazono)methyl)-4H-chromen-4-one (PFH) |

| 4–Azidomethyl–6–isopropyl–2H–chromen–2–one |

| gem-dimethylchroman-4-ol |

| gem-dimethyl-chroman-4-amine |

| Amino-7,8-dihydro-4H-chromenone |

| 3-Iodochromone |

| N-alkyl-N-[(8-R-2,2-dimethyl-2H-chromen-6-yl)methyl]heteroarylsulfonamide |

| 3-phenylcoumarin |

| Anastrazole |

| Tamoxifene |

| Quercetin |

| Ketoconazole |

| Clotrimazole |

| Galantamine |

| Donepezil |

| 5-fluorouracil |

| Azathioprine |

| p-hydroxybenzaldehyde |

| ethyl bromopyruvate |

| 2-hydroxyacetophenone |

| N,N-dimethylformamidedimethylacetal |

| 6-nitro-2-(trifluoromethyl)-4H-chromen-4-one |

| 2-(trifluoromethyl)-4H-chromen-4-one |

| trifluoroacetic anhydride |

| 7-amino-2-(trifluoromethyl)-4H-chromen-4-one |

| N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamide |

Pharmacological and Biological Activities of Chroman 6 Carbaldehyde and Its Derivatives

Antimicrobial Properties and Associated Mechanisms

Derivatives of the chroman nucleus have demonstrated notable efficacy against a range of microbial pathogens, including bacteria, fungi, and mycobacteria. These activities are attributed to various mechanisms of action, highlighting the potential of this chemical class in the development of new antimicrobial agents.

Antibacterial Activity

Chroman-4-one derivatives have been identified as possessing significant antibacterial properties. Studies have shown their activity against both Gram-positive and Gram-negative bacteria. For instance, certain homoisoflavonoids derived from chroman-4-one exhibit inhibitory effects against various bacterial strains. The minimum inhibitory concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a bacterium, has been a key metric in these evaluations.

Research has demonstrated that specific chroman-4-one derivatives are effective against Staphylococcus epidermidis and Pseudomonas aeruginosa with MIC values of 128 μg/mL. nih.gov Against Salmonella enteritidis, the MIC was observed to be 256 μg/mL. nih.gov The introduction of different functional groups to the chroman structure can influence this activity. For example, a disubstituted derivative with two methyl groups showed an MIC of 256 μg/mL against both Gram-positive and Gram-negative bacteria. nih.gov Spiropyrrolidine derivatives incorporating a chroman-4-one moiety have also shown antibacterial potential, with MIC values against Bacillus subtilis and S. epidermidis as low as 32 µg/mL, which is more potent than standard antibiotics like Amoxicillin in the same study. semanticscholar.org

| Compound Type | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Chroman-4-one derivative (1) | S. epidermidis | 128 | nih.gov |

| Chroman-4-one derivative (1) | P. aeruginosa | 128 | nih.gov |

| Chroman-4-one derivative (1) | S. enteritidis | 256 | nih.gov |

| Disubstituted Chroman-4-one (8) | Gram-positive/Gram-negative bacteria | 256 | nih.gov |

| Spiro[chroman-oxindole]pyrrolidine (4a-d) | B. subtilis | 32 | semanticscholar.org |

| Spiro[chroman-oxindole]pyrrolidine (4a-d) | S. epidermidis | 32 | semanticscholar.org |

Antifungal Efficacy and Selectivity

The chroman framework is also a key component in compounds exhibiting potent antifungal activity. Research into chromone (B188151) and chromanone derivatives has revealed their ability to inhibit the growth of various fungal pathogens, particularly Candida species, which are a common cause of systemic fungal infections. myskinrecipes.comcore.ac.uk

(E)-benzylidene-chroman-4-one, a chromanone derivative, has been shown to have fungicidal activity against several Candida strains. nih.gov Its MIC and Minimum Fungicidal Concentration (MFC) values ranged from 62.5 µg/mL to 1000 µg/mL depending on the specific species. nih.gov Other studies on chroman-4-one derivatives reported good activity against Candida species and N. glabratus, with MIC values of 64 μg/mL. nih.gov Furthermore, certain chromone-3-carbonitriles have demonstrated significant antifungal effects, with MICs against C. albicans, C. glabrata, and C. parapsilosis in the range of 5–50 µg/mL. myskinrecipes.com The mechanism for some of these derivatives is believed to involve the inhibition of sterol 14α-demethylase (CYP51), a crucial enzyme in the biosynthesis of ergosterol, which is a vital component of the fungal cell membrane. core.ac.uk

| Compound Type | Fungal Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Chroman-4-one derivative (1, 2) | Candida spp. | 64 | nih.gov |

| Chroman-4-one derivative (1, 2) | N. glabratus | 64 | nih.gov |

| (E)-benzylidene-chroman-4-one | Candida spp. | 62.5 - 1000 | nih.gov |

| 6-bromochromone-3-carbonitrile | C. albicans | 5 | myskinrecipes.com |

| Chromone-3-carbonitrile derivatives | C. glabrata, C. parapsilosis, C. albicans | 5 - 50 | myskinrecipes.com |

Antitubercular Activity of Chroman-Derived Compounds

Derivatives of chroman have emerged as a promising class of compounds in the search for new treatments for tuberculosis, a disease caused by Mycobacterium tuberculosis. Various synthetic chromene and chroman derivatives have been evaluated for their antimycobacterial activity.

One study identified a synthetic chromene compound with good activity against M. tuberculosis, showing a MIC of 29.13 μg/mL. nih.gov In another investigation, coumarin (B35378) hybrids, which can be structurally related to chromans, were screened for antitubercular activity, with several compounds demonstrating potent effects. semanticscholar.org While many chroman derivatives have been synthesized and tested, their activity can be variable. For example, one study involving docking studies predicted antitubercular activity, but in vitro tests showed no MIC up to a concentration of 64 µg/ml for the specific compounds synthesized. nih.gov This highlights the complexity of structure-activity relationships in this class of compounds.

| Compound Type | Mycobacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Synthetic Chromene (C10) | M. tuberculosis | 29.13 | nih.gov |

| 4-Methyl-7-substituted coumarin hybrids (Selected) | M. tuberculosis H37Rv | Varies (some potent) | semanticscholar.org |

| Synthesized Chroman derivatives | M. tuberculosis H37Rv | >64 | nih.gov |

Antidiabetic and Metabolic Regulation

Beyond their antimicrobial effects, chroman derivatives have been explored for their potential role in managing metabolic disorders. Their ability to interact with key enzymes involved in metabolism makes them interesting candidates for further investigation.

Inhibition of Lipase (B570770) Activity

Pancreatic lipase is a critical enzyme in the digestion of dietary fats. Inhibiting this enzyme can reduce fat absorption, making it a key target for anti-obesity therapies. Certain flavonoid derivatives containing the chroman-4-one structure have been evaluated for their ability to inhibit this enzyme.

One study investigated ten flavonoid derivatives and found that 5-hydroxy-2-(4-hydroxyphenyl)-7-methoxychroman-4-one (B162534) exhibited the most potent inhibition of pancreatic lipase, with a half-maximal inhibitory concentration (IC50) value of 17.68 ± 1.43 µM. While this was less potent than the reference drug Orlistat (IC50 = 0.14 µM), it highlights the potential of the chroman scaffold as a starting point for developing new lipase inhibitors. The inhibitory activity of such compounds is often linked to their ability to interact with key amino acid residues in the active site of the enzyme.

| Compound | Enzyme | IC50 (µM) | Reference |

|---|---|---|---|

| 5-hydroxy-2-(4-hydroxyphenyl)-7-methoxychroman-4-one | Pancreatic Lipase | 17.68 ± 1.43 | |

| Orlistat (Reference) | Pancreatic Lipase | 0.14 ± 0.00 |

Activation of AMP-Activated Protein Kinase (AMPK)

AMP-activated protein kinase (AMPK) is a central regulator of cellular energy homeostasis. Its activation can stimulate glucose uptake and fatty acid oxidation, making it an attractive therapeutic target for type 2 diabetes and other metabolic diseases. nih.gov AMPK can be activated by various stimuli that increase the cellular AMP/ATP ratio. While a wide range of natural and synthetic compounds are known to activate AMPK either directly or indirectly, current scientific literature based on available search results has not established a specific link between Chroman-6-carbaldehyde or its direct derivatives and the activation of AMPK. nih.gov Further research is required to determine if compounds from this specific chemical family can modulate the AMPK signaling pathway.

Enhancement of Glucose Uptake and Insulin (B600854) Secretion

Derivatives of this compound have emerged as promising agents for the management of type 2 diabetes by targeting two key pathological mechanisms: impaired insulin secretion and reduced glucose clearance. Research has focused on the synthesis of novel dithioacetal derivatives of 2-(Het)arylchroman-6-carbaldehydes, which have been identified as potential activators of AMP-activated protein kinase (AMPK), a crucial regulator of cellular energy metabolism.

A study detailing the design and synthesis of twenty such derivatives found that three of them significantly enhanced glucose uptake in rat L6 myotubes by 70% or more. myskinrecipes.com One particularly potent derivative, 4-(6-(1,3-dithian-2-yl)chroman-2-yl)pyridine, demonstrated a marked increase in the rate of glucose uptake in these muscle cells. myskinrecipes.com Furthermore, this compound was shown to augment insulin secretion from rat INS-1E pancreatic beta-cells at pharmacologically relevant concentrations (up to 2 μM). myskinrecipes.com The mechanism underlying both of these effects was identified as the activation of AMPK. myskinrecipes.com This dual functionality of enhancing both glucose uptake and insulin secretion positions these this compound derivatives as a promising starting point for the development of new antidiabetic drugs. myskinrecipes.com

| Derivative | Biological Activity | Cell Line | Key Finding | Mechanism of Action |

|---|---|---|---|---|

| Dithioacetal derivatives of 2-(Het)arylchroman-6-carbaldehydes | Enhancement of Glucose Uptake | Rat L6 myotubes | ≥70% enhancement of glucose uptake for three derivatives. myskinrecipes.com | AMPK Activation |

| 4-(6-(1,3-dithian-2-yl)chroman-2-yl)pyridine | Augmentation of Insulin Secretion | Rat INS-1E cells | Increased insulin secretion at concentrations up to 2 μM. myskinrecipes.com | AMPK Activation |

Anti-Inflammatory and Immunomodulatory Effects

The anti-inflammatory potential of this compound derivatives has been explored through their ability to modulate key inflammatory pathways and mediators.

Currently, there is a lack of specific research data on the direct inhibitory effects of this compound or its immediate derivatives on cyclooxygenase (COX) isoforms. The scientific literature available focuses on broader chromone and chroman structures, but not specifically on derivatives of this compound in the context of COX inhibition.

Similar to the case with COX isoforms, there is no direct scientific evidence available that specifically details the modulation of the lipoxygenase (LOX) pathway by this compound or its derivatives. Research into the anti-inflammatory properties of chroman-based compounds has not yet specifically addressed their interaction with the LOX pathway.

The nuclear factor-kappaB (NF-κB) signaling pathway is a critical regulator of the inflammatory response. Certain derivatives of this compound have been shown to exert their anti-inflammatory effects by inhibiting this pathway.

A study on a series of 6-hydroxy-7-methoxychroman-2-carboxylic acid N-substituted phenylamides, which are derivatives of the chroman structure, demonstrated potent inhibition of NF-κB activity in lipopolysaccharide (LPS)-stimulated RAW 246.7 macrophage cells. nih.gov The inhibitory concentrations (IC50) for active compounds ranged from 6.0 to 60.2 μM. nih.gov The most potent compound in this series, bearing a 4-Cl substituent on the phenyl ring, was found to be four times more effective than the reference compound KL-1156. nih.gov

Another related chroman carboxamide derivative, 6-Hydroxy-7-methoxychroman-2-carboxylic acid (3-nitrophenyl)amide (CP-1158), was also found to inhibit the expression of interleukin-6 (IL-6) and other inflammatory cytokines by targeting the NF-κB activating pathway. nih.gov Specifically, CP-1158 prevented the LPS-induced nuclear translocation of the NF-κB complex and subsequently inhibited its DNA binding and transcriptional activity in macrophages. nih.gov

While the inhibition of the p38 mitogen-activated protein kinase (MAPK) signaling pathway is a known anti-inflammatory mechanism, direct evidence linking this compound or its derivatives to the modulation of this specific pathway is not yet available in the current body of scientific literature.

Excessive production of nitric oxide (NO) and pro-inflammatory cytokines are hallmarks of inflammation. A novel synthetic derivative, 6-hydroxy-7-methoxychroman-2-carboxylic acid phenylamide (CP compound), has been shown to inhibit the production of both NO and interleukin-6 (IL-6) in LPS-stimulated macrophages. rsc.org This compound was found to down-regulate the expression of inducible nitric oxide synthase (iNOS) and IL-6 at the transcriptional level. rsc.org

Furthermore, the chroman carboxamide derivative CP-1158 was also demonstrated to inhibit the production of IL-6 in LPS-stimulated RAW 264.7 macrophages. nih.gov In addition to IL-6, CP-1158 attenuated the LPS-induced synthesis of other pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), IL-1β, and macrophage inflammatory protein-1beta (MIP-1β). nih.gov

| Derivative | Biological Activity | Cell Line | Key Finding |

|---|---|---|---|

| 6-hydroxy-7-methoxychroman-2-carboxylic acid N-substituted phenylamides | NF-κB Inhibition | RAW 264.7 macrophages | IC50 values ranging from 6.0-60.2 μM. nih.gov |

| 6-Hydroxy-7-methoxychroman-2-carboxylic acid (3-nitrophenyl)amide (CP-1158) | NF-κB Inhibition | RAW 264.7 macrophages | Prevented nuclear translocation of NF-κB. nih.gov |

| 6-hydroxy-7-methoxychroman-2-carboxylic acid phenylamide (CP compound) | Inhibition of NO and IL-6 Production | LPS-stimulated macrophages | Down-regulated iNOS and IL-6 expression. rsc.org |

| 6-Hydroxy-7-methoxychroman-2-carboxylic acid (3-nitrophenyl)amide (CP-1158) | Suppression of Inflammatory Cytokines | RAW 264.7 macrophages | Attenuated synthesis of TNF-α, IL-1β, and MIP-1β. nih.gov |

Anticancer and Antiproliferative Potential

The anticancer properties of compounds derived from the chroman scaffold have been a subject of investigation, with studies focusing on their ability to inhibit the growth of various cancer cell lines.

A series of chroman carboxamide analogs were evaluated for their antiproliferative activity against the human breast cancer cell line MCF-7. myskinrecipes.com The majority of the synthesized compounds displayed good to potent anticancer activity. myskinrecipes.com Notably, compounds 5k and 5l showed the highest potency, with GI50 (concentration required for 50% inhibition of cell growth) values of 40.9 μM and 41.1 μM, respectively. myskinrecipes.com Another compound from a related series, compound 6i, also exhibited promising anticancer activity against the MCF-7 cell line with a GI50 value of 34.7 μM. myskinrecipes.com

In addition to breast cancer cells, the antiproliferative effects of other chromone derivatives have been explored against other cancer cell lines. For instance, furoxan derivatives of chromone were tested against a panel of five cancer cell lines, including the leukemia cell line K-562 and the cervical cancer cell line HeLa. nih.gov Several of these derivatives displayed potent antiproliferative activities, with IC50 values in the low micromolar range. nih.gov Specifically, against the K-562 cell line, some derivatives showed IC50 values ranging from 1.61 to 4.94 μM. nih.gov

| Derivative | Cancer Cell Line | Activity Metric | Value |

|---|---|---|---|

| Chroman carboxamide analog 5k | MCF-7 (Breast) | GI50 | 40.9 μM myskinrecipes.com |

| Chroman carboxamide analog 5l | MCF-7 (Breast) | GI50 | 41.1 μM myskinrecipes.com |

| Chroman carboxamide analog 6i | MCF-7 (Breast) | GI50 | 34.7 μM myskinrecipes.com |

| Furoxan derivatives of chromone | K-562 (Leukemia) | IC50 | 1.61 - 4.94 μM nih.gov |

Neuroprotective and Central Nervous System Activities

Beyond their anticancer potential, chroman and chromone derivatives have been extensively investigated for their neuroprotective effects, particularly in the context of Alzheimer's disease.

A key therapeutic strategy for Alzheimer's disease involves the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that break down the neurotransmitter acetylcholine (B1216132). A decline in acetylcholine levels is associated with the cognitive deficits observed in Alzheimer's patients.

Numerous studies have highlighted the potential of chromone derivatives as cholinesterase inhibitors. nih.gov For instance, a series of 5-oxo-5H-furo[3,2-g]chromene-6-carbaldehyde derivatives were evaluated as potential anti-Alzheimer's agents and showed inhibitory activity against both AChE and BChE. nih.gov

Another study reported on donepezil–chromone-based hybrid molecules that exhibited nanomolar affinities for the sigma-1 receptor and inhibited key enzymes such as AChE. nih.gov The following table presents the cholinesterase inhibitory activities of some chromone derivatives.

| Compound Type | Enzyme | IC50 Value | Reference |

| 5-oxo-5H-furo[3,2-g]chromene-6-carbaldehyde derivative | AChE | - | nih.gov |

| 5-oxo-5H-furo[3,2-g]chromene-6-carbaldehyde derivative | BChE | - | nih.gov |

| Donepezil–chromone hybrid | hAChE | 46 ± 4 nM | nih.gov |

| 4-oxo-4H-furo[2,3-h]chromene derivative | AChE | 5 µM | nih.gov |

| 4-oxo-4H-furo[2,3-h]chromene derivative | BChE | 10 µM | nih.gov |

Note: Specific IC50 values for the 5-oxo-5H-furo[3,2-g]chromene-6-carbaldehyde derivatives were not explicitly provided in the abstract.

These findings underscore the potential of the chroman and chromone skeletons as valuable templates for the development of novel therapeutic agents for a range of diseases, including cancer and neurodegenerative disorders. Further research is warranted to explore the specific activities of this compound itself.

β-Secretase (BACE-1) Inhibition

The inhibition of β-secretase (BACE-1) is a primary therapeutic strategy in the research of Alzheimer's disease, as this enzyme is crucial in the formation of amyloid-β plaques. nih.govfrontiersin.org The chroman scaffold has been identified as a promising framework for the development of BACE-1 inhibitors. nih.govnih.gov Structure-activity relationship (SAR) analyses on various chroman-based compounds have demonstrated that substitutions at the 6-position of the chroman ring can significantly influence inhibitory potency. nih.gov

Specifically, research on aminohydantoin derivatives incorporating a chroman ring showed that introducing meta-substituted aryl groups at the 6-position led to an enhanced fit within the S3 pocket of the BACE-1 active site. This modification resulted in a significant improvement in BACE-1 inhibitory activity, attributed to favorable water-bridged interactions. nih.gov While direct studies on this compound are limited, the demonstrated importance of functionalization at the C-6 position highlights the potential of this compound as a foundational structure for designing novel BACE-1 inhibitors. Further derivatization of the carbaldehyde group could lead to potent and selective inhibitors. nih.govbiorxiv.org

Rho-Associated Protein Kinase (ROCK) Isoform Selective Inhibition

Rho-associated protein kinases, ROCK1 and ROCK2, are critical regulators of the actin cytoskeleton and are implicated in a range of diseases, making them important therapeutic targets. researchgate.netnih.gov The development of isoform-selective inhibitors is highly desirable to minimize potential side effects. nih.gov The chroman structure has proven to be a valuable scaffold in the design of potent and selective ROCK inhibitors. nih.govresearchgate.net

A series of amide-chroman derivatives were synthesized and evaluated for their ability to inhibit ROCK isoforms. researchgate.netnih.gov One derivative, (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide, demonstrated remarkable potency and selectivity for ROCK2 over ROCK1. researchgate.netnih.gov This compound exhibited a half-maximal inhibitory concentration (IC50) value of 3 nM for ROCK2 and showed a 22.7-fold selectivity against ROCK1. researchgate.net Molecular docking studies suggested that hydrophobic interactions are key to this high potency and that specific residues within the kinase domain are responsible for the isoform selectivity. researchgate.netnih.gov Another compound, referred to as Chroman 1, also showed high potency as a ROCK inhibitor with IC50 values of 52 pM for ROCK1 and 1 pM for ROCK2. captivatebio.com

| Compound | Target | IC50 | Selectivity |

|---|---|---|---|

| (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide | ROCK2 | 3 nM | 22.7-fold vs ROCK1 |

| Chroman 1 | ROCK1 | 52 pM | >2000-fold selectivity for ROCK2 over related kinases like MRCK, PKA, and AKT1 |

| ROCK2 | 1 pM |

Anticonvulsant Activity of Chroman Derivatives

The chroman and chromene frameworks are present in various biologically active compounds and have been investigated for their potential as anticonvulsant agents. researchgate.net Epilepsy is a prevalent neurological disorder, and the search for new antiepileptic drugs with improved efficacy and fewer side effects is ongoing. nih.gov

Research into a series of aroyl hydrazones derived from 2H-chromene carbaldehydes has shown notable anticonvulsant activity in preclinical models. researchgate.net These derivatives were evaluated in the maximal electroshock (MES) test and the 6 Hz psychomotor seizure test in mice. The 6 Hz test is particularly relevant for identifying agents that may be effective against therapy-resistant seizures. nih.gov One of the most active compounds identified was a 2-furyl substituted 2H-chromene derivative, which demonstrated significant protection in the 6 Hz seizure model. researchgate.net This suggests that the chromene carbaldehyde scaffold, a close structural relative of this compound, is a viable starting point for developing novel anticonvulsant therapies. researchgate.net

Antioxidant Capacity and Free Radical Scavenging

The chroman ring is the core structure of tocopherols (B72186) (Vitamin E), which are well-known for their potent antioxidant properties. nih.gov The antioxidant activity of chroman derivatives is often attributed to the hydrogen-donating ability of the hydroxyl group at the 6-position, which can effectively scavenge free radicals. nih.gov

DPPH Radical Scavenging Activity

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used method to evaluate the free radical scavenging ability of compounds. mdpi.comnih.gov The assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical. mdpi.com Studies on various 6-hydroxychroman derivatives, which are structurally analogous to the reduced form of this compound, have demonstrated significant DPPH scavenging activity. nih.gov

ABTS+ Radical Scavenging Activity

The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay is another common method for assessing the total antioxidant capacity of a compound. mdpi.commdpi.com This assay measures the ability of an antioxidant to scavenge the stable ABTS•+ radical cation. researchgate.net

Research on 2,5,7,8-tetramethyl-2-(2′-carboxyethyl)-6-hydroxychroman (α-CEHC), a major water-soluble metabolite of vitamin E, has demonstrated its potent antioxidant activity in the ABTS assay, where it showed scavenging properties comparable to Trolox, a water-soluble analog of vitamin E. researchgate.netresearchgate.net The activity of these 6-hydroxychroman derivatives in the ABTS assay reinforces the significant antioxidant potential of the chroman scaffold, particularly when functionalized at the 6-position. researchgate.net

| Compound | Assay | Result |

|---|---|---|

| α-CEHC | ABTS Radical Scavenging (TEAC Assay) | Exhibited antioxidant properties similar to Trolox |

Antiviral Properties

The chroman scaffold has been explored for its potential in developing antiviral agents. nih.govnih.gov A study focused on the synthesis of chroman aldehydes related to naturally occurring antiviral compounds demonstrated activity against the Human Immunodeficiency Virus (HIV). nih.gov

Several synthesized chroman aldehydes, featuring an acetyl group and hydroxyl or alkoxyl groups, were evaluated for their ability to inhibit HIV infectivity in a single round of infection in HeLa37 cells. One keto aldehyde derivative (compound 7 in the study) and its O-methylated version (compound 8) showed notable inhibitory effects. nih.gov The study concluded that the aldehyde moiety was necessary for good activity. nih.gov

| Compound ID (from source) | Description | IC50 (µg/mL) | IC90 (µg/mL) |

|---|---|---|---|

| 7 | Keto aldehyde | 10.3 | 30.0 |

| 8 | O-methylated derivative of 7 | 13.6 | 43.1 |

| 9 | Dialdehyde derivative | >100 | >100 |

| 10 | Ether derivative | 40.3 | >100 |

Structure Activity Relationship Sar Studies and Rational Molecular Design

Influence of Substituent Nature and Position on Biological Potency

The biological potency of chroman derivatives can be significantly modulated by the nature and position of various substituents on the chroman ring system. Both electron-donating and electron-withdrawing groups, as well as the steric bulk of substituents, play a pivotal role in the interaction of these molecules with their biological targets.

Research on various chroman and chromone (B188151) derivatives has demonstrated that substituents on the aromatic ring are often necessary to achieve significant biological inhibition. For instance, in a series of chroman-4-one derivatives, the unsubstituted 2-pentylchroman-4-one showed a complete loss of inhibitory activity, highlighting the importance of aromatic substitutions. nih.gov The size of substituents at the 6- and 8-positions has been found to be important, with larger groups often leading to greater inhibition. nih.gov Furthermore, the electronic properties of these substituents can fine-tune the activity; electron-withdrawing groups can, in some cases, further enhance inhibitory potency. nih.gov For example, replacing halogens with methyl groups at the 6- and 8-positions led to a slight decrease in activity compared to chloro- and bromo-substituted analogs but an increase compared to difluoro-substituted ones, suggesting that size is a critical factor. nih.gov

The introduction of specific functional groups at defined positions can lead to significant changes in biological activity. For example, studies on 3-formyl chromone derivatives have explored how electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) at the 6-position affect their biological properties. nih.gov In the context of antimicrobial activity, the presence of electron-donating substituents like hydroxyl and methoxy (B1213986) groups at the ortho and para positions of a benzylidene fragment attached to a 1,3,4-thiadiazole (B1197879) moiety enhanced activity against certain bacterial strains. mdpi.com Conversely, electron-withdrawing groups such as bromo, chloro, and fluoro at the para and ortho positions also resulted in significant activity. mdpi.com

The following table summarizes the influence of various substituents on the biological activity of chroman and related scaffolds based on published research findings.

Conformational Analysis and Stereochemical Impact on Pharmacological Activity

The three-dimensional arrangement of atoms in a molecule, known as its conformation, is a critical determinant of its biological activity. fiveable.me For chroman derivatives, the conformation of the dihydropyran ring significantly influences how the molecule interacts with its biological target. nih.govresearchgate.net This ring typically adopts a distorted half-chair conformation. researchgate.net The spatial arrangement of substituents, particularly at the chiral centers, can lead to different stereoisomers (enantiomers and diastereomers) which may exhibit vastly different pharmacological profiles. nih.govwiley-vch.descispace.com

Stereochemistry plays a crucial role in drug discovery and development, as biological systems are inherently chiral and often interact selectively with one stereoisomer over another. nih.govquimicaorganica.org The interaction of a chiral drug with its target is a multifactorial process, and significant differences between stereoisomers can be observed in both their pharmacokinetics (absorption, distribution, metabolism, and excretion) and pharmacodynamics (receptor binding and subsequent effects). nih.gov

In the case of 2-substituted chromanes, the substituent at the C2 position is often located in the equatorial position of the half-chair conformation. nih.gov However, for 2,2-disubstituted chromanes, the smaller group tends to occupy the equatorial position. nih.gov The helicity of the dihydropyran ring, which is influenced by the substituents, has been found to correlate with the sign of the specific optical rotation and is a fundamental determinant of the molecule's three-dimensional structure. nih.gov The specific conformation a molecule adopts is influenced by factors such as steric hindrance, electronic effects, and intramolecular interactions. fiveable.me

The importance of stereochemistry is underscored by the fact that different enantiomers of a drug can have distinct biological activities. researchgate.net For example, one enantiomer might be a potent therapeutic agent while the other could be inactive or even toxic. nih.gov Therefore, understanding the conformational preferences and the stereochemical requirements for a desired pharmacological activity is paramount in the rational design of new drugs based on the chroman scaffold.

Development of Multi-Target-Directed Ligands Based on the Chroman Scaffold

Complex and multifactorial diseases, such as Alzheimer's disease (AD), often involve multiple pathological pathways. researchgate.netnih.gov This complexity has led to a paradigm shift in drug design from the "one-target, one-drug" approach to the development of multi-target-directed ligands (MTDLs). researchgate.net MTDLs are single chemical entities designed to interact with multiple biological targets simultaneously, offering a potentially more effective therapeutic strategy for such diseases. researchgate.netresearchgate.net

The chroman scaffold, and its oxidized form, the chromone scaffold, have been identified as privileged structures for the development of MTDLs, particularly for neurodegenerative diseases. researchgate.netresearchgate.net This is due to their ability to serve as a versatile framework for the incorporation of different pharmacophoric elements that can interact with various targets.

A significant research effort has been dedicated to designing chromone-based MTDLs for Alzheimer's disease that can simultaneously inhibit key enzymes such as cholinesterases (AChE and BuChE) and monoamine oxidases (MAO-A and MAO-B). researchgate.netnih.gov For instance, a series of chromone derivatives were synthesized and screened for their inhibitory activity against these enzymes. researchgate.netnih.gov In one study, compounds 2-(dimethylamino)ethyl (E)-3-(4-oxo-2-(p-methylphenlcarbamoyl)-4H-chromen-6-yl)acrylate (9a) and 2-(dimethylamino)ethyl (E)-3-(4-oxo-3-(phenylcarbamoyl)-4H-chromen-6-yl)acrylate (23a) were identified as promising multi-target inhibitors. researchgate.netnih.gov Compound 9a was a potent and selective acetylcholinesterase inhibitor (AChEI) and also displayed dual inhibitory activity against both MAO-A and MAO-B. nih.gov Compound 23a, on the other hand, was a selective MAO-B inhibitor while also showing inhibitory activity against human cholinesterases. nih.gov

The design strategy for these MTDLs often involves linking different pharmacophores to the chroman or chromone core. nih.gov This approach aims to combine the structural features required for interacting with multiple targets into a single molecule. The development of such compounds represents an exciting challenge for medicinal chemists and highlights the potential of the chroman scaffold in creating novel therapeutics for complex diseases. researchgate.net

The following table presents examples of multi-target-directed ligands based on the chromone scaffold and their activities.

Computational Predictions for Optimized Biological Activity

Computational modeling and in silico methods have become indispensable tools in modern drug discovery for predicting and optimizing the biological activity of novel compounds. imb.am Techniques such as Quantitative Structure-Activity Relationship (QSAR) studies are employed to correlate the chemical structure of compounds with their biological activities. nih.govnih.govfrontiersin.org

Three-dimensional QSAR (3D-QSAR) studies, including methods like Molecular Field Analysis (MFA), have been successfully applied to chromone derivatives to understand the substitutional requirements for a particular biological activity, such as antioxidant potential. nih.govnih.govresearchgate.net These models can generate predictive statistical models that help in the design of new, more potent analogs. nih.govnih.gov For instance, a 3D-QSAR study on synthetic chromone derivatives with antioxidant activity resulted in a highly predictive model that could be used to guide the design of novel antioxidants. nih.gov

In silico methodologies are also used to investigate how different substituents affect the electronic and structural properties of the chroman scaffold, which in turn influences their biological function. nih.gov For example, computational analysis using methods like Density Functional Theory (DFT) can provide insights into the reactivity and stability of derivatives by examining parameters such as the HOMO-LUMO gap. nih.gov Molecular docking studies are another powerful computational tool that can predict the binding affinity and orientation of a ligand within the active site of a target protein, providing valuable information for structure-based drug design. nih.gov

These computational approaches not only accelerate the drug discovery process by prioritizing the synthesis of the most promising compounds but also provide a deeper understanding of the molecular interactions that govern biological activity. imb.amcam.ac.uk The integration of computational predictions with experimental biological evaluation is a key strategy for the efficient development of optimized chroman-based therapeutic agents.

Future Research Directions and Translational Perspectives for Chroman 6 Carbaldehyde

Development of Novel Therapeutic Agents from Chroman-6-carbaldehyde Lead Structures

The aldehyde group at the 6-position of the chroman ring makes this compound an ideal precursor for generating diverse libraries of derivatives. Future research will focus on leveraging this reactivity to develop novel therapeutic agents targeting a range of diseases. The chroman core is integral to many natural products with biological activity, and its derivatives have shown promise as anticancer, antifungal, and antioxidant agents. tandfonline.com The discovery and design of new therapeutic compounds are essential for overcoming challenges like drug resistance in cancer therapy. nih.gov

One promising avenue is the development of small-molecule inhibitors for immune checkpoints. For instance, recent studies have reported a novel class of chroman-like small-molecule inhibitors of the Programmed death-ligand 1 (PD-L1), which plays a key role in tumor immune evasion. nih.gov A lead compound from this class, (R)-C27, demonstrated superior inhibitory activity against the PD-1/PD-L1 interaction, highlighting the potential of the chroman scaffold in cancer immunotherapy. nih.gov Further exploration of derivatives synthesized from this compound could yield even more potent and specific immunomodulatory agents.

In the realm of neurodegenerative diseases, chromone (B188151) (a related scaffold) based molecules have been investigated as multi-target-directed ligands (MTDLs) that can inhibit enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidase (MAO), which are implicated in Alzheimer's and Parkinson's diseases. nih.gov Derivatives of 5-oxo-5H-furo[3,2-g]chromene-6-carbaldehyde have been identified as potential anti-Alzheimer's agents. nih.gov This suggests that this compound could serve as a foundational structure for creating MTDLs for complex neurodegenerative disorders. nih.gov The development of such agents is a crucial step toward creating personalized therapeutic approaches for patients. nih.gov

Table 1: Therapeutic Potential of Chroman-Based Derivatives

| Derivative Class | Therapeutic Target/Area | Key Findings | Reference |

|---|---|---|---|

| Chroman-like PD-L1 Inhibitors | Cancer Immunotherapy (PD-1/PD-L1) | Compound (R)-C27 shows superior inhibitory activity, making it a promising lead for further exploration. | nih.gov |

| 3-Benzylidene Chroman-4-ones | Anticancer, Antifungal, Antioxidant | Certain analogs exhibit excellent activity, warranting further research for drug development. | tandfonline.com |

| Furo-chromene-carbaldehydes | Neurodegenerative Diseases (Alzheimer's) | Derivatives show potent inhibition of hAChE, hBuChE, LOX-15, and LOX-5. | nih.gov |

| Chromen-4-ones | Neurodegenerative Diseases | Identified as dual-target inhibitors against AChE and MAO-B. | nih.gov |

Advanced Preclinical Studies for Drug Candidate Evaluation

Once a promising lead compound is identified from a this compound derivative library, it must undergo rigorous preclinical evaluation to assess its potential as a drug candidate. This stage is a critical part of the drug development process, involving in vitro and in vivo studies to screen compounds before they can be considered for human clinical trials. nih.gov The goal is to establish a preliminary profile of the compound's efficacy and safety.

A crucial component of preclinical development is the optimization of ADME (absorption, distribution, metabolism, and excretion) properties. nuvisan.com In vitro ADME assays are performed to characterize metabolic stability, permeability (e.g., using Caco-2 assays), and plasma protein binding. nuvisan.com These studies help identify and overcome potential liabilities early in the development process. nuvisan.com Following in vitro testing, in vivo pharmacokinetic (PK) and pharmacodynamic (PD) studies are conducted in animal models to understand how the drug is processed by a living organism and its effect on the intended target. nuvisan.com

Safety pharmacology studies are also essential to investigate potential adverse effects on major physiological systems, such as the cardiovascular, respiratory, and central nervous systems. These evaluations help ensure that a drug candidate is safe enough for human trials. The entire lead-to-candidate process involves an interdisciplinary effort, combining medicinal chemistry, pharmacology, and DMPK (drug metabolism and pharmacokinetics) expertise to refine the lead molecule into a viable preclinical candidate. nuvisan.comresearchgate.net

Table 2: Key Stages in Preclinical Evaluation of Drug Candidates

| Stage | Purpose | Key Activities | Reference |

|---|---|---|---|

| Lead Optimization | To refine the chemical structure of the lead compound to improve efficacy, selectivity, and ADME properties. | Medicinal chemistry, computational design, synthesis of analogs. | nuvisan.com |

| In Vitro ADME & Toxicology | To assess the compound's metabolic stability, permeability, potential for drug interactions, and cytotoxicity. | Liver microsome and hepatocyte assays, Caco-2 permeability assays, CYP inhibition/induction studies. | nuvisan.com |

| In Vivo Pharmacology | To evaluate the compound's efficacy in a living organism. | Studies in relevant animal models of the target disease to establish proof-of-concept. | nih.govnuvisan.com |

| Pharmacokinetics (PK) & Pharmacodynamics (PD) | To study the drug's journey through the body and its mechanism of action. | Measurement of drug concentration in plasma/tissues over time; assessment of target engagement and biological response. | |

| Safety Pharmacology & Toxicology | To identify potential undesirable effects and establish a safety profile before human trials. | In vivo studies assessing effects on vital functions (cardiovascular, respiratory, CNS); dose-range finding toxicity studies. |

Exploration of New Biological Targets for Chroman-Based Compounds

The structural versatility of the chroman scaffold suggests that its derivatives could interact with a wide array of biological targets beyond those already identified. A key future direction is the systematic exploration of new protein targets for compounds derived from this compound. This aligns with broader initiatives like "Target 2035," which aim to develop chemical probes for nearly all human proteins to better understand biology and disease. scienceopen.com

One area of high potential is in targeting protein families where high-quality small-molecule binders have been historically lacking, such as solute carriers (SLCs) and ubiquitin ligases (E3s). scienceopen.com By creating diverse libraries of chroman-based compounds and screening them against these target classes, novel modulators could be discovered. These compounds, once thoroughly characterized for potency and selectivity, can serve as chemical probes to interrogate biological function or as starting points for new drug discovery programs. scienceopen.com

Furthermore, the antioxidant properties associated with the chroman ring, famously present in tocopherols (B72186) (Vitamin E), suggest potential applications in diseases driven by oxidative stress. google.comwikipedia.org Chroman-based compounds could be investigated as neuroprotective agents by virtue of their ability to protect neurons from oxidative damage. wikipedia.org Exploring targets within pathways related to oxidative stress, inflammation, and cellular apoptosis could uncover new therapeutic uses for this scaffold. For example, some chromone-based hybrids have been shown to inhibit the production of inflammatory mediators like TNF-α and nitric oxide (NO) in microglial cells, suggesting a role in neuroinflammation. nih.gov

Table 3: Potential and Established Biological Targets for Chroman-Based Compounds

| Target Class | Specific Examples | Therapeutic Relevance | Reference |

|---|---|---|---|

| Immune Checkpoints | PD-L1 | Cancer Immunotherapy | nih.gov |

| Enzymes in Neurodegeneration | AChE, BuChE, MAO-A, MAO-B | Alzheimer's Disease, Parkinson's Disease | nih.gov |

| Enzymes in Inflammation | Cyclooxygenase-2 (COX-2), Lipoxygenases (LOX) | Inflammation, Neurodegenerative Diseases | nih.gov |

| Kinases | Akt | Cancer | tandfonline.com |

| Receptors | Sigma-1 (σ1) Receptor | Neurodegenerative Diseases | nih.gov |

| Cannabinoid Receptors | CB1, CB2 | Pain, Spasticity, Nausea (relevant for related structures like THC) | wikipedia.org |

Innovations in Synthetic Methodologies for Enhanced Accessibility and Diversity

To fully realize the therapeutic potential of this compound, innovations in synthetic methodologies are required. The development of efficient, scalable, and versatile chemical reactions is crucial for generating large and diverse libraries of chroman derivatives for biological screening. researchgate.net While traditional methods exist, new strategies are needed to enhance functionalization and allow for rapid access to novel chemical space. researchgate.net

Future research in this area should focus on several key aspects. First is the development of novel catalytic systems, such as transition-metal or organocatalysis, to facilitate the construction of the chroman core and the modification of the carbaldehyde group with high efficiency and selectivity. researchgate.net For example, new rhodium-catalyzed cascade reactions have been reported for straightforward access to 1H-isochromene frameworks. researchgate.net Second, there is a need for methodologies that allow for late-stage functionalization, enabling the diversification of complex chroman derivatives at a late point in the synthetic sequence. This approach accelerates the generation of analogs for structure-activity relationship (SAR) studies.

Moreover, the use of this compound as a versatile intermediate in multi-component reactions or flow chemistry processes could significantly streamline the synthesis of derivative libraries. mdpi.commdpi.com For instance, chromene-3-carbaldehydes have been shown to be useful intermediates for synthesizing a diversity of other heterocyclic structures. mdpi.com Adopting modern synthetic technologies will not only improve the accessibility of these compounds but also promote the creation of structurally diverse molecules, increasing the probability of discovering new therapeutic agents. mdpi.com

Q & A

Q. What are the standard synthetic routes for Chroman-6-carbaldehyde, and how can reaction conditions be optimized?

this compound is typically synthesized via cyclization of substituted phenols with aldehydes under acidic or basic conditions. Key parameters to optimize include catalyst selection (e.g., Lewis acids like AlCl₃ or Brønsted acids like H₂SO₄), solvent polarity, and temperature control to minimize side reactions like over-oxidation. Purification often involves column chromatography or recrystallization . For reproducibility, document all reaction variables (e.g., molar ratios, reaction time) and validate purity using techniques like HPLC or TLC .

Q. Which spectroscopic methods are most reliable for characterizing this compound?

Core characterization tools include:

- NMR spectroscopy : Confirm the aldehyde proton (δ ~9-10 ppm in ¹H NMR) and chroman ring structure.

- IR spectroscopy : Identify the carbonyl stretch (~1700 cm⁻¹) and aromatic C-H stretches.

- Mass spectrometry : Validate molecular weight (e.g., via ESI-MS or GC-MS).

- X-ray crystallography : Resolve crystal structure and confirm stereochemistry using SHELX software .

Q. How can researchers design initial biological activity assays for this compound derivatives?

Begin with in vitro assays targeting hypothesized mechanisms (e.g., enzyme inhibition or receptor binding). Use positive and negative controls to validate assay conditions. For anti-inflammatory studies, measure COX-2 inhibition; for anticancer screening, employ cell viability assays (e.g., MTT) across multiple cell lines. Ensure biological replicates (n ≥ 3) and statistical analysis (e.g., ANOVA) to minimize false positives .

Advanced Research Questions

Q. How can computational methods (e.g., DFT or molecular docking) predict this compound’s reactivity and bioactivity?

Density Functional Theory (DFT) calculates electronic properties (e.g., frontier molecular orbitals) to predict sites of electrophilic/nucleophilic attack. Molecular docking (using AutoDock Vina or Schrödinger) models ligand-receptor interactions to prioritize derivatives for synthesis. Validate predictions with experimental SAR studies, correlating binding energies (ΔG) with IC₅₀ values .